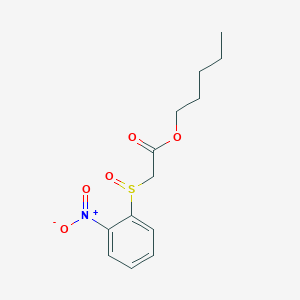
Pentyl ({2-nitrophenyl}sulfinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl ({2-nitrophenyl}sulfinyl)acetate, also known as NPPA, is a chemical compound that has been extensively researched for its potential use as a synthetic intermediate in the pharmaceutical industry. NPPA is a chiral molecule that possesses a unique combination of chemical and physical properties, making it an attractive target for researchers in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of Pentyl ({2-nitrophenyl}sulfinyl)acetate is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pentyl ({2-nitrophenyl}sulfinyl)acetate. However, studies have shown that Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pentyl ({2-nitrophenyl}sulfinyl)acetate as a synthetic intermediate is its high yield and purity. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using Pentyl ({2-nitrophenyl}sulfinyl)acetate is its sensitivity to air and moisture, which can lead to degradation and reduced yield.
Direcciones Futuras
There are several potential future directions for research involving Pentyl ({2-nitrophenyl}sulfinyl)acetate. One area of interest is the development of new synthetic routes to Pentyl ({2-nitrophenyl}sulfinyl)acetate and related compounds. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate could be used as a building block for the synthesis of novel pharmaceuticals with improved pharmacological properties. Finally, the development of new methods for the selective functionalization of Pentyl ({2-nitrophenyl}sulfinyl)acetate could lead to the discovery of new chemical reactions and synthetic pathways.
Métodos De Síntesis
The synthesis of Pentyl ({2-nitrophenyl}sulfinyl)acetate involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitrophenylacetone. This intermediate is then reacted with pentyl magnesium bromide to yield the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to form Pentyl ({2-nitrophenyl}sulfinyl)acetate.
Aplicaciones Científicas De Investigación
Pentyl ({2-nitrophenyl}sulfinyl)acetate has been the subject of numerous scientific studies due to its potential use as a synthetic intermediate in the production of pharmaceuticals. Specifically, Pentyl ({2-nitrophenyl}sulfinyl)acetate has been shown to be an effective precursor for the synthesis of a variety of compounds, including chiral β-lactams, α-amino acids, and β-keto esters.
Propiedades
Fórmula molecular |
C13H17NO5S |
|---|---|
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
pentyl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C13H17NO5S/c1-2-3-6-9-19-13(15)10-20(18)12-8-5-4-7-11(12)14(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Clave InChI |
PLBCMKWPGYZHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
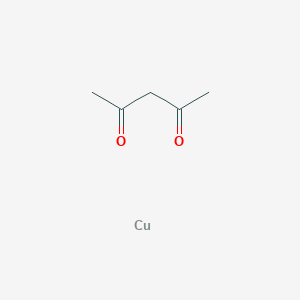
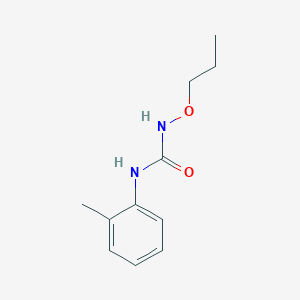
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
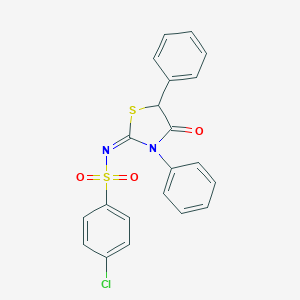
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
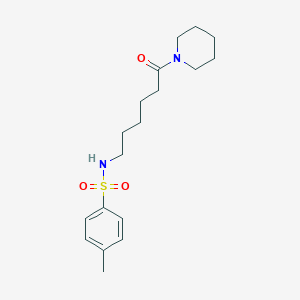
methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)